molecular formula C7H3BrN4 B1380682 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1211525-27-7

3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B1380682
CAS No.: 1211525-27-7
M. Wt: 223.03 g/mol
InChI Key: DVWYWNOKILBICA-UHFFFAOYSA-N
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Description

“3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 1211525-27-7. It has a molecular weight of 223.03. The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H and the InChI key is DVWYWNOKILBICA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 223.03 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : Pyrazolo[1,5-a]pyrimidines, including variants like 3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile, have been utilized in the synthesis of various derivatives. These derivatives are prepared through efficient and environmentally friendly reactions, offering a diverse range of potential applications in chemical research (Rostamizadeh et al., 2013).

Antibacterial Activity

  • Antimicrobial Applications : Studies have demonstrated that some pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. This highlights their potential use in developing new antibacterial agents (Deshmukh et al., 2016).

Antitumor Activity

  • Potential in Cancer Research : Derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in vitro for antitumor activity. This indicates their potential application in cancer research and drug development (Farag & Fahim, 2019).

Development of Imaging Agents

  • Imaging Applications in Medicine : Some pyrazolo[1,5-a]pyrimidine derivatives have been explored for their use in developing imaging agents, particularly in positron emission tomography (PET) for tumor imaging. This research paves the way for novel diagnostic tools in medical imaging (Xu et al., 2012).

Catalysis and Green Chemistry

  • Catalysis and Environmental Benefits : The synthesis of pyrazolo[1,5-a]pyrimidines involves catalytic processes that contribute to green chemistry initiatives, emphasizing environmentally friendly methods in chemical synthesis (Deshmukh et al., 2016).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-6-3-11-12-4-5(1-9)2-10-7(6)12/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYWNOKILBICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-27-7
Record name 3-bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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